molecular formula C18H17N5O2 B11208286 2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether

2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether

Cat. No.: B11208286
M. Wt: 335.4 g/mol
InChI Key: QAKJCWQMFJXWNB-UHFFFAOYSA-N
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Description

2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a pyridine ring and a methoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H17N5O2/c1-24-16-7-3-6-13(17(16)25-2)15-9-14(12-5-4-8-19-10-12)22-18-20-11-21-23(15)18/h3-11,15H,1-2H3,(H,20,21,22)

InChI Key

QAKJCWQMFJXWNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C=C(NC3=NC=NN23)C4=CN=CC=C4

Origin of Product

United States

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